molecular formula C15H18N2O4S B5794437 4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide

4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide

Cat. No.: B5794437
M. Wt: 322.4 g/mol
InChI Key: JIUWZCSLRWYYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DIBS and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DIBS is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DIBS is not fully understood. However, studies have shown that DIBS can inhibit the activity of certain enzymes, including carbonic anhydrase and caspase-3. DIBS has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DIBS has been shown to have various biochemical and physiological effects. In cancer cells, DIBS has been shown to induce apoptosis by activating the mitochondrial pathway. DIBS has also been shown to inhibit the activity of carbonic anhydrase, which is important for the regulation of pH in the body. In addition, DIBS has been shown to inhibit the activity of caspase-3, which is involved in the regulation of apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIBS in lab experiments is its high yield during synthesis. DIBS is also stable under normal laboratory conditions. However, one of the limitations of using DIBS is that its mechanism of action is not fully understood. In addition, DIBS may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of DIBS. One potential direction is the development of DIBS as an anticancer agent. Further studies are needed to determine the efficacy of DIBS in vivo and to identify the optimal dosing regimen. Another potential direction is the study of DIBS as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of DIBS in inflammation and to identify potential targets for drug development. Finally, the study of DIBS as a drug target is another potential direction. Studies are needed to identify the binding interactions between DIBS and its target proteins and to determine the pharmacokinetics and pharmacodynamics of DIBS in vivo.
Conclusion:
In conclusion, 4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The synthesis of DIBS involves the reaction between 2,3-dimethoxybenzaldehyde and 4-aminobenzenesulfonamide in the presence of a catalyst. DIBS has been extensively studied for its potential as an anticancer and anti-inflammatory agent. The mechanism of action of DIBS is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and induce apoptosis in cancer cells. DIBS has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of DIBS involves the reaction between 2,3-dimethoxybenzaldehyde and 4-aminobenzenesulfonamide in the presence of a catalyst. The reaction results in the formation of 4-[(2,3-dimethoxybenzyl)amino]benzenesulfonamide. This method has been widely used to synthesize DIBS, and the yield is typically high.

Scientific Research Applications

DIBS has been extensively used in scientific research due to its potential applications in various fields. In medicinal chemistry, DIBS has been studied for its potential as an anticancer agent. Studies have shown that DIBS can inhibit the growth of cancer cells by inducing apoptosis. DIBS has also been studied for its potential as an anti-inflammatory agent. In biochemistry, DIBS has been used to study the binding interactions between proteins and ligands. DIBS has also been used to study enzyme kinetics and inhibition. In pharmacology, DIBS has been studied for its potential as a drug target.

Properties

IUPAC Name

4-[(2,3-dimethoxyphenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-20-14-5-3-4-11(15(14)21-2)10-17-12-6-8-13(9-7-12)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUWZCSLRWYYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.